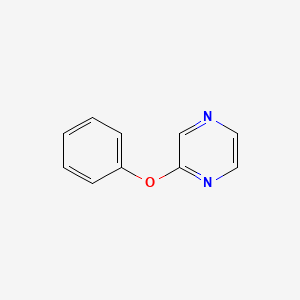
ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate, also known as EMPSPC, is an organic compound with a unique chemical structure. It is a derivative of pyrazole, which is a heterocyclic compound consisting of five atoms of carbon and two atoms of nitrogen. EMPSPC is used as an intermediate in organic synthesis and has a variety of applications in the pharmaceutical and chemical industries. This compound has been studied extensively in recent years due to its interesting properties and potential applications.
Wirkmechanismus
The mechanism of action of ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate is not fully understood. It is believed that the compound acts as a nucleophilic catalyst in organic reactions, which means that it is able to facilitate the formation of various organic compounds by providing an electron-rich environment. This allows the reaction to proceed more quickly and efficiently.
Biochemical and Physiological Effects
Due to its unique chemical structure, ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, as well as the ability to inhibit the growth of certain bacteria and fungi. In addition, ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been shown to have potential anti-cancer effects, although further research is needed to confirm these findings.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also highly soluble in common organic solvents. Furthermore, the compound is stable under a wide range of conditions, making it suitable for use in a variety of reactions. However, ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate is also limited in its use in laboratory experiments, as it is not very reactive and has a low reactivity rate.
Zukünftige Richtungen
The potential applications of ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate are vast and varied. Further research is needed to explore its potential use as a catalyst in organic reactions, as well as its potential biochemical and physiological effects. In addition, further research is needed to develop new methods of synthesis for ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate and to explore its potential use as a drug or pesticide. Finally, further research is needed to explore the potential of ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate in the synthesis of polymers and other materials.
Synthesemethoden
Ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate can be synthesized using several different methods. The most common method involves the reaction of 3-methyl-5-pyrrolidine-1-sulfonyl chloride with ethyl pyrazole-4-carboxylate. This reaction is carried out in the presence of a base, such as triethylamine, to form the desired product. Other methods of synthesis involve the use of different starting materials, such as ethyl 4-chloro-5-methylpyrazole-3-carboxylate or ethyl 4-methylpyrazole-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been studied extensively in recent years due to its potential applications in the pharmaceutical and chemical industries. It has been used as a starting material for the synthesis of a wide range of compounds, including drugs, pesticides, and other organic compounds. In addition, ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been studied for its potential use as a catalyst in organic reactions. It has been found to be effective in the synthesis of heterocyclic compounds, such as imidazoles and pyrazoles, as well as in the synthesis of polymers and other materials.
Eigenschaften
IUPAC Name |
ethyl 5-methyl-3-pyrrolidin-1-ylsulfonyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-3-18-11(15)9-8(2)12-13-10(9)19(16,17)14-6-4-5-7-14/h3-7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUZVUGPFPLZCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B6583171.png)
![N-(2,4-dimethoxyphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6583172.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B6583182.png)
![N-(4-bromophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6583183.png)
![3-butyl-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6583191.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6583198.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6583205.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6583207.png)
![4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine](/img/structure/B6583220.png)


![N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B6583242.png)
![3-(prop-2-en-1-yl)-1-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]urea](/img/structure/B6583245.png)
![N-[(oxan-3-yl)methyl]quinoxalin-2-amine](/img/structure/B6583263.png)